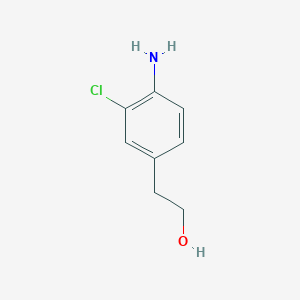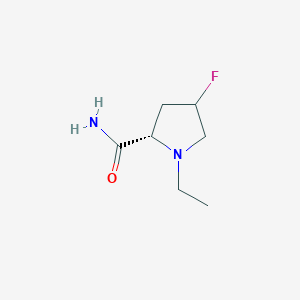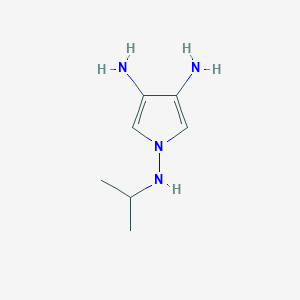![molecular formula C8H5F2NO2 B12862088 2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
2-(Difluoromethyl)benzo[d]oxazol-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)benzo[d]oxazol-7-ol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a fused ring structure This particular compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-7-ol typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carbonyl compound, like difluoroacetaldehyde. This reaction is usually carried out under acidic conditions to facilitate the formation of the benzoxazole ring.
-
Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazole intermediate with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.
-
Hydroxylation: : The final step involves the introduction of the hydroxyl group at the 7-position of the benzoxazole ring. This can be achieved through a selective hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the hydroxyl group into a hydrogen atom.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
2-(Difluoromethyl)benzo[d]oxazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazol-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the hydroxyl group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazol-7-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)benzo[d]oxazol-7-ol: Contains a methyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazol-7-ol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazol-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H5F2NO2 |
|---|---|
分子量 |
185.13 g/mol |
IUPAC名 |
2-(difluoromethyl)-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C8H5F2NO2/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H |
InChIキー |
XGYZBWRKGAGSJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)OC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


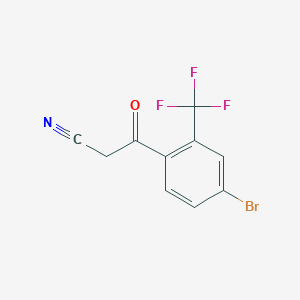


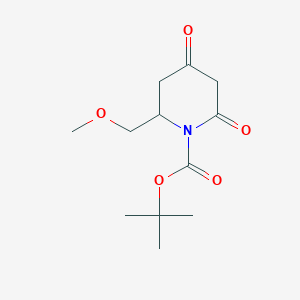
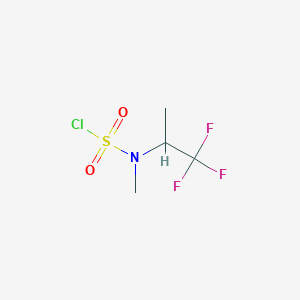


![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
